molecular formula C9H17N3 B13317626 5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

5-methyl-1-(pentan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13317626
M. Wt: 167.25 g/mol
InChI Key: XHIGIHCQYVCHOF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. Further research would be needed to uncover detailed synthetic methods.
    • Industrial production methods may also be proprietary and not widely disclosed.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction being studied.
    • Major products formed from these reactions would vary based on the reaction type.
  • Scientific Research Applications

    • Research applications of this compound span several fields:

        Chemistry: It could serve as a building block for the synthesis of more complex molecules.

        Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.

        Medicine: Potential pharmaceutical applications, although specific examples would require further investigation.

        Industry: Perhaps used as an intermediate in the production of other compounds.

  • Mechanism of Action

    • The mechanism by which this compound exerts its effects would depend on its specific targets.
    • Molecular targets and pathways involved would require detailed studies and experimental evidence.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds at the moment. a thorough literature search could reveal related structures.

    Properties

    Molecular Formula

    C9H17N3

    Molecular Weight

    167.25 g/mol

    IUPAC Name

    5-methyl-1-pentan-3-ylpyrazol-3-amine

    InChI

    InChI=1S/C9H17N3/c1-4-8(5-2)12-7(3)6-9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11)

    InChI Key

    XHIGIHCQYVCHOF-UHFFFAOYSA-N

    Canonical SMILES

    CCC(CC)N1C(=CC(=N1)N)C

    Origin of Product

    United States

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